molecular formula C13H14N2O3S2 B5259633 4-(ethylsulfamoyl)-N-phenylthiophene-2-carboxamide

4-(ethylsulfamoyl)-N-phenylthiophene-2-carboxamide

Cat. No.: B5259633
M. Wt: 310.4 g/mol
InChI Key: XASYPYBQSSUZPC-UHFFFAOYSA-N
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Description

4-(ethylsulfamoyl)-N-phenylthiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethylsulfamoyl group and a phenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfamoyl)-N-phenylthiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the Paal-Knorr synthesis and employing more efficient catalysts for the Suzuki-Miyaura coupling to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(ethylsulfamoyl)-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding thiol derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated thiophenes, acylated thiophenes

Scientific Research Applications

4-(ethylsulfamoyl)-N-phenylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(ethylsulfamoyl)-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the ethylsulfamoyl and phenyl groups, making it less versatile in terms of chemical reactivity and applications.

    N-Phenylthiophene-2-carboxamide: Similar structure but without the ethylsulfamoyl group, which may affect its biological activity and solubility.

Uniqueness

4-(ethylsulfamoyl)-N-phenylthiophene-2-carboxamide is unique due to the presence of both the ethylsulfamoyl and phenyl groups, which enhance its chemical reactivity and potential applications in medicinal chemistry and materials science. The combination of these functional groups allows for a broader range of chemical modifications and interactions with biological targets.

Properties

IUPAC Name

4-(ethylsulfamoyl)-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-2-14-20(17,18)11-8-12(19-9-11)13(16)15-10-6-4-3-5-7-10/h3-9,14H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASYPYBQSSUZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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